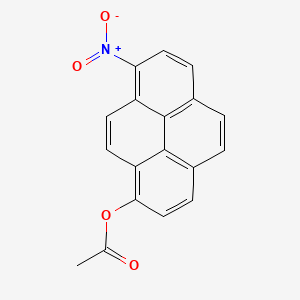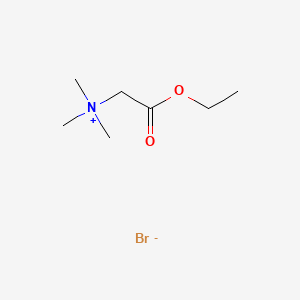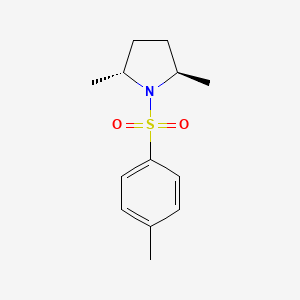
1-Pyrenol, 8-nitro-, acetate (ester)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Pyrenol, 8-nitro-, acetate (ester) is a chemical compound derived from pyrene, a polycyclic aromatic hydrocarbon. Pyrene is known for its electronic and photophysical properties, making it valuable in materials, supramolecular, and biological chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pyrenol, 8-nitro-, acetate (ester) typically involves the nitration of pyrene followed by esterification. The nitration process introduces a nitro group at the 8th position of the pyrene ring. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The resulting 8-nitropyrene is then subjected to esterification with acetic anhydride in the presence of a catalyst such as sulfuric acid to form the acetate ester .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
1-Pyrenol, 8-nitro-, acetate (ester) can undergo various chemical reactions, including:
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: 1-Aminopyrene, 8-nitro-, acetate (ester).
Reduction: 1-Pyrenol, 8-nitro-, carboxylic acid and ethanol.
Substitution: Various substituted pyrene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Pyrenol, 8-nitro-, acetate (ester) has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Pyrenol, 8-nitro-, acetate (ester) involves its interaction with molecular targets through non-covalent interactions such as π-π stacking and hydrogen bonding . These interactions can influence the electronic properties of the compound and its ability to act as a fluorescent probe or a precursor for other bioactive molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Pyrenol, 8-nitro-: Lacks the acetate ester group but shares similar electronic properties.
1-Pyrenol, 8-amino-, acetate (ester): Has an amino group instead of a nitro group, which can alter its reactivity and applications.
1-Pyrenol, 8-nitro-, methyl ester: Similar structure but with a methyl ester group instead of an acetate ester.
Uniqueness
1-Pyrenol, 8-nitro-, acetate (ester) is unique due to its specific combination of functional groups, which confer distinct electronic and photophysical properties. This makes it particularly valuable in the development of advanced materials and as a versatile building block in synthetic chemistry .
Eigenschaften
CAS-Nummer |
1732-28-1 |
|---|---|
Molekularformel |
C18H11NO4 |
Molekulargewicht |
305.3 g/mol |
IUPAC-Name |
(8-nitropyren-1-yl) acetate |
InChI |
InChI=1S/C18H11NO4/c1-10(20)23-16-9-5-12-3-2-11-4-8-15(19(21)22)13-6-7-14(16)18(12)17(11)13/h2-9H,1H3 |
InChI-Schlüssel |
NLUVPXWBYOREHQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=C2C=CC3=C(C=CC4=C3C2=C(C=C4)C=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















